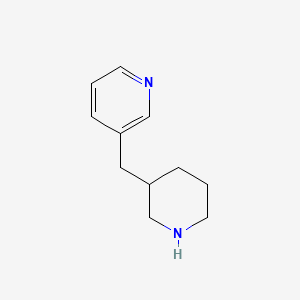

3-(Piperidin-3-ylmethyl)pyridine

Description

BenchChem offers high-quality 3-(Piperidin-3-ylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-ylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-3-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1,3,5,8,11,13H,2,4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPORSMWGTWDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769909-25-3 | |

| Record name | 3-[(piperidin-3-yl)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Structure and Molecular Properties of 3-(Piperidin-3-ylmethyl)pyridine

The following technical guide details the chemical structure, molecular properties, and synthetic pathways for 3-(Piperidin-3-ylmethyl)pyridine , a significant bicyclic scaffold in medicinal chemistry.

Executive Summary

3-(Piperidin-3-ylmethyl)pyridine is a semi-rigid bicyclic amine featuring a pyridine ring linked to a piperidine ring via a methylene bridge. Structurally, it represents a homolog of the alkaloid anabasine (where the rings are directly connected) and shares pharmacophoric similarities with nicotine .[1]

This molecule serves as a high-value building block in drug discovery, particularly for Kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Its unique "3,3-linkage" provides a specific spatial orientation that differentiates it from more common 2- and 4-substituted isomers, offering distinct vectors for hydrogen bonding and hydrophobic interactions in protein binding pockets.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identifiers[1][2][3]

-

IUPAC Name: 3-(Piperidin-3-ylmethyl)pyridine

-

Alternative Names: 3-(3-Pyridylmethyl)piperidine; 3-[(3-Pyridinyl)methyl]piperidine

-

Molecular Formula:

-

Molecular Weight: 176.26 g/mol

-

SMILES: C1CNCC(C1)Cc2cccnc2

-

CAS Number (Generic/Isomers): Specific free base CAS is rare in public catalogs; often found as salts (e.g., HCl) or Boc-protected intermediates (e.g., CAS 887344-18-5 for the carboxylic acid derivative).

Structural Topology

The molecule consists of two distinct nitrogenous rings:

-

Aromatic Domain: A 3-substituted pyridine ring (flat, electron-deficient).

-

Aliphatic Domain: A 3-substituted piperidine ring (chair conformation, flexible).

-

Linker: A single methylene (

) group acting as a hinge.

Stereochemistry: The C3 position of the piperidine ring is a chiral center . Consequently, the molecule exists as two enantiomers:

-

(R)-3-(Piperidin-3-ylmethyl)pyridine

-

(S)-3-(Piperidin-3-ylmethyl)pyridine

-

Note: In non-stereoselective synthesis, it is obtained as a racemate.

Physicochemical Properties[1][2][4][5][6][7][8]

The following data represents predicted and class-typical values for 3-substituted piperidine-pyridine conjugates.

| Property | Value (Predicted/Typical) | Significance |

| Physical State | Viscous Oil / Low-melting Solid | Likely hygroscopic due to secondary amine. |

| Boiling Point | ~280–290 °C (at 760 mmHg) | High BP requires vacuum distillation for purification. |

| pKa (Piperidine N) | 10.8 – 11.2 | Highly basic; protonated at physiological pH. |

| pKa (Pyridine N) | 5.2 – 5.4 | Weakly basic; largely unprotonated at pH 7.4. |

| LogP | 1.4 – 1.8 | Moderate lipophilicity; good membrane permeability. |

| Solubility | Soluble in MeOH, DCM, DMSO | Free base is sparingly soluble in water; Salts are water-soluble. |

| H-Bond Donors | 1 (Piperidine NH) | Key interaction point for aspartate residues in receptors. |

| H-Bond Acceptors | 2 (Pyridine N, Piperidine N) | Pyridine N often coordinates with metals or water bridges. |

Synthetic Methodologies

The synthesis of 3-(Piperidin-3-ylmethyl)pyridine requires strategies that differentiate the two nitrogen heterocycles. Direct reduction of bis-pyridines is difficult to control regioselectively.

Route A: Selective Reduction of 3,3'-Dipyridylmethane

This route involves the partial hydrogenation of the symmetrical precursor.

-

Precursor: 3,3'-Dipyridylmethane (derived from condensation of pyridine-3-carboxaldehyde and 3-lithiopyridine).

-

Reagent:

, -

Challenge: Stopping the reduction at the mono-piperidine stage is difficult; often yields a mixture of starting material, product, and fully reduced dipiperidine.

Route B: De Novo Assembly (Recommended)

This pathway offers higher control over the substitution pattern and stereochemistry.

-

Alkylation: React 3-picolyl chloride (or lithiated 3-picoline) with a protected nipecotic acid derivative or 3-methylene-piperidine precursor.

-

Reduction/Deprotection: If starting from a pyridine-amide or ester, reduction with

yields the amine.

Visualization of Synthetic Logic

The following diagram illustrates the "De Novo" approach using a cross-coupling strategy, which is more amenable to drug discovery libraries.

Caption: Step-wise synthesis via Heck coupling and hydrogenation, allowing for stereocontrol if chiral catalysts are used in the reduction step.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule acts as a "privileged scaffold" due to its ability to mimic the bioactive conformations of neurotransmitters and peptide side chains.

-

Nicotinic Acetylcholine Receptors (nAChR): The distance between the basic nitrogen (piperidine) and the aromatic center (pyridine) approximates the pharmacophore of nicotine and epibatidine. The flexible methylene linker allows the molecule to adopt conformations that fit into subtypes (

, -

Kinase Inhibition: The pyridine ring serves as a hinge binder (accepting H-bonds from the backbone), while the piperidine ring projects into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Bioisosterism

-

Replacement for Phenyl-Piperazines: The pyridine ring reduces lipophilicity (LogP) compared to a phenyl ring, lowering metabolic clearance risk.

-

Linker Utility: The 3,3-substitution pattern creates a "bent" geometry, distinct from the linear 4,4-systems, useful for inducing turns in peptidomimetics.

Analytical Characterization

To validate the synthesis of 3-(Piperidin-3-ylmethyl)pyridine, the following spectral signatures are expected:

-

1H NMR (DMSO-d6 or CDCl3):

-

Pyridine Protons: 4 distinct signals in the aromatic region (

7.2 – 8.5 ppm). Look for the singlet-like signal of C2-H at ~8.5 ppm. -

Linker (

): A doublet or multiplet around -

Piperidine Protons: Complex multiplets between

1.2 – 3.2 ppm. The protons adjacent to nitrogen (C2 and C6) will be the most deshielded aliphatic signals.

-

-

Mass Spectrometry (ESI+):

-

[M+H]+: m/z ~177.14.

-

-

IR Spectroscopy:

-

N-H Stretch: Broad band ~3300–3400 cm⁻¹ (if secondary amine is free).

-

C=N / C=C (Pyridine): Sharp bands ~1580–1600 cm⁻¹.

-

Safety and Handling

-

Hazards: Like most piperidines and pyridines, this compound is likely Irritating to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The secondary amine is prone to oxidation or carbamate formation (

absorption) upon prolonged air exposure. -

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(Piperidin-2-ylmethyl)pyridine (Isomer Reference). Retrieved from [Link]

-

Ma, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Institutes of Health.[2] Retrieved from [Link]

Sources

The Therapeutic Renaissance of 3-(Piperidin-3-ylmethyl)pyridine: A Technical Guide to a Versatile Scaffold in Drug Discovery

Abstract

The 3-(piperidin-3-ylmethyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of debilitating diseases, most notably neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological activity, and therapeutic applications of this versatile molecular framework. We will explore the critical role of this scaffold as a potent modulator of nicotinic acetylcholine receptors (nAChRs), delve into its structure-activity relationships, and provide detailed experimental protocols for its synthesis and evaluation. This guide aims to serve as a foundational resource, empowering further innovation in the development of novel therapeutics based on the 3-(piperidin-3-ylmethyl)pyridine core.

Introduction: The Strategic Importance of the 3-(Piperidin-3-ylmethyl)pyridine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets. When coupled with a pyridine ring through a methylene linker at the 3-position, the resulting 3-(piperidin-3-ylmethyl)pyridine scaffold presents a unique three-dimensional architecture that has proven particularly adept at interacting with specific receptor subtypes. This structural arrangement offers a precise orientation of a basic nitrogen center (piperidine) and an aromatic, hydrogen-bond accepting pyridine ring, a key pharmacophoric feature for engaging with targets such as nicotinic acetylcholine receptors (nAChRs). The therapeutic relevance of this scaffold is underscored by its presence in compounds investigated for a variety of conditions, including neurodegenerative diseases, cancer, and infectious diseases. This guide will focus primarily on its significant potential in the realm of neuropharmacology, particularly in the context of Alzheimer's disease.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors in Neurodegeneration

A primary biological target for compounds containing the 3-(piperidin-3-ylmethyl)pyridine scaffold is the family of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central nervous system and play a critical role in cognitive processes such as learning and memory. Dysfunction of the cholinergic system, including alterations in nAChR expression and function, is a well-established hallmark of Alzheimer's disease.

Derivatives of 3-(piperidin-3-ylmethyl)pyridine can act as potent agonists or partial agonists at various nAChR subtypes, particularly the α4β2 and α7 subtypes, which are of significant interest in the context of Alzheimer's disease. Agonism at these receptors can enhance cholinergic neurotransmission, offering a symptomatic benefit. More importantly, activation of α7 nAChRs has been shown to modulate the processing of amyloid precursor protein (APP) and reduce the production of neurotoxic amyloid-β (Aβ) peptides, a central pathological feature of Alzheimer's disease.

Signaling Pathway of nAChR Modulation in Alzheimer's Disease

The following diagram illustrates the proposed mechanism by which 3-(piperidin-3-ylmethyl)pyridine-based nAChR agonists can exert neuroprotective effects in Alzheimer's disease.

Caption: nAChR signaling cascade initiated by a 3-(piperidin-3-ylmethyl)pyridine agonist.

Synthetic Strategies and Methodologies

The synthesis of the 3-(piperidin-3-ylmethyl)pyridine scaffold can be achieved through various synthetic routes. A common and efficient approach involves the reduction of a corresponding pyridine derivative, which can be synthesized from readily available starting materials.

Representative Synthetic Workflow

The following diagram outlines a typical synthetic workflow for the preparation of a 3-(piperidin-3-ylmethyl)pyridine derivative.

Caption: A generalized synthetic workflow for 3-(piperidin-3-ylmethyl)pyridine.

Detailed Experimental Protocol: Synthesis of 3-(Piperidin-3-ylmethyl)pyridine

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Reduction of 3-Cyanopyridine to 3-(Aminomethyl)pyridine

-

To a solution of 3-cyanopyridine (1 equivalent) in methanol, add a catalytic amount of Raney Nickel (approximately 10% by weight).

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Cyclization to form the N-Protected Piperidine Ring

-

Dissolve 3-(aminomethyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate (2.5 equivalents), to the solution.

-

To this mixture, add a solution of a suitable N-protecting group precursor (e.g., benzyl chloroformate for a Cbz group) and 1,4-dibromobutane (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-protected 3-(piperidin-3-ylmethyl)pyridine.

Step 3: Deprotection to Yield 3-(Piperidin-3-ylmethyl)pyridine

-

Dissolve the N-protected intermediate (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford the final product, 3-(piperidin-3-ylmethyl)pyridine.

Structure-Activity Relationships (SAR)

The therapeutic efficacy of 3-(piperidin-3-ylmethyl)pyridine derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. A thorough understanding of the structure-activity relationships (SAR) is crucial for the rational design of potent and selective ligands.

| Compound/Derivative | Modification | Target | Activity (Ki or IC50) | Reference |

| Lead Scaffold | 3-(Piperidin-3-ylmethyl)pyridine | nAChRs | Varies | |

| Derivative 1 | N-methylation of piperidine | nAChRs | Increased potency at certain subtypes | |

| Derivative 2 | Substitution at the 2-position of pyridine (e.g., F, Cl) | α4β2 nAChR | Can enhance binding affinity | |

| Derivative 3 | Substitution at the 5-position of pyridine (e.g., -NH2) | Reverse Transcriptase | Active, but reduced compared to 3-alkylamino | |

| Derivative 4 | Bulky N-substituent on piperidine | Farnesyl-protein transferase | Decreased activity | |

| Derivative 5 | Halogenation at the 3-position of a tricyclic pyridine system | Farnesyl-protein transferase | Cl, Br, I equipotent; F less active |

Key SAR Insights:

-

Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are critical for interaction with the target. N-alkylation can modulate potency and selectivity.

-

Pyridine Ring Substitution: Substitution on the pyridine ring significantly influences binding affinity and selectivity. Electron-withdrawing groups at the 2-position can enhance potency at nAChRs.

-

Linker Modification: The methylene linker between the two rings is generally well-tolerated, but its modification can impact the overall conformation and binding.

-

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can be a critical determinant of activity, and enantiomerically pure compounds often exhibit superior potency.

Therapeutic Applications in Neurodegenerative Diseases

The ability of 3-(piperidin-3-ylmethyl)pyridine derivatives to modulate nAChRs makes them highly promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's Disease:

As previously discussed, the dual mechanism of enhancing cholinergic transmission and reducing Aβ production positions these compounds as attractive multi-target-directed ligands for Alzheimer's disease. Clinical development of nAChR agonists has shown promise in improving cognitive function in patients.

Other Potential Applications:

The versatility of the 3-(piperidin-3-ylmethyl)pyridine scaffold extends beyond Alzheimer's disease. Its derivatives have been investigated for a range of other conditions, including:

-

Cancer: As inhibitors of enzymes like farnesyl-protein transferase and lysine-specific demethylase 1 (LSD1).

-

HIV: As non-nucleoside reverse transcriptase inhibitors.

Challenges and Future Directions

Despite the significant therapeutic potential, the development of drugs based on the 3-(piperidin-3-ylmethyl)pyridine scaffold is not without its challenges. Key considerations for future research include:

-

Selectivity: Achieving high selectivity for specific nAChR subtypes is crucial to minimize off-target effects.

-

Pharmacokinetics: Optimizing the pharmacokinetic profile, including oral bioavailability and brain penetration, is essential for CNS-targeted therapies.

-

Toxicity: Thorough toxicological evaluation is necessary to ensure the safety of these compounds.

Future research efforts should focus on the design and synthesis of novel derivatives with improved selectivity and pharmacokinetic properties. The use of computational modeling and structure-based drug design will be invaluable in guiding these efforts. Furthermore, the exploration of this scaffold in other therapeutic areas where nAChR modulation is relevant, such as pain management and inflammation, warrants further investigation.

Conclusion

The 3-(piperidin-3-ylmethyl)pyridine scaffold represents a highly valuable and versatile platform for the discovery of novel therapeutics. Its ability to effectively target nAChRs, coupled with its synthetic tractability, makes it a compelling starting point for the development of drugs for neurodegenerative diseases and other challenging medical conditions. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthesis to therapeutic application, with the aim of fostering continued research and innovation in this exciting area of medicinal chemistry.

References

-

Bishop, M. J., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290–4301. [Link]

-

Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 257-267. [Link]

-

Li, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14510–14517. [Link]

-

Likhitwitayawuid, K., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(9), 13678-13745. [Link]

-

Zhang, H., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 12, 642220. [Link]

-

Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251–2259. [Link]

-

Romero, D. L., et al. (1999). Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. Journal of Medicinal Chemistry, 42(22), 4554–4563. [Link]

-

ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy. [Link]

-

Reiss, Y., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 52(23), 7543–7553. [Link]

-

Kärkkäinen, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3321. [Link]

-

Gonzalez-Reyes, R. E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5122. [Link]

-

Likhitwitayawuid, K., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(9), 13678-13745. [Link]

-

ResearchGate. (n.d.). Pyridine derivatives as anti-Alzheimer agents. [Link]

- Google Patents. (1978). Method of preparing 3-methyl pyridine.

-

Jacobson, K. A., et al. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(11), 2196–2205. [Link]

-

Cashin, A. L., et al. (2007). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 104(20), 8344–8348. [Link]

-

Roy, K., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(3), 346–361. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methylpyridine. [Link]

-

Zhang, H., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 12, 642220. [Link]

-

Wikipedia. (n.d.). Partial lysergamide. [Link]

-

O'Brien, P., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 9(43), 8259–8266. [Link]

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. [Link]

Role of 3-(Piperidin-3-ylmethyl)pyridine as a secondary amine building block

The Role of 3-(Piperidin-3-ylmethyl)pyridine as a Secondary Amine Building Block Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-(Piperidin-3-ylmethyl)pyridine (often referred to as 3,3'-PMP ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike linear diamines, this molecule offers a distinct non-planar vector, combining a flexible aliphatic secondary amine (piperidine) with a rigid aromatic acceptor (pyridine) via a methylene bridge.[1]

This guide dissects the utility of 3,3'-PMP as a secondary amine building block.[1] It addresses the critical challenge of chemoselectivity —leveraging the pKa differential between the piperidine nitrogen (

Chemical Profile & Structural Dynamics

Physicochemical Properties

The utility of 3,3'-PMP relies on the electronic distinction between its two nitrogen centers.[1]

| Property | Value (Approx.) | Significance in Synthesis |

| Molecular Weight | 176.26 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da). |

| ClogP | 1.5 - 1.8 | Moderate lipophilicity; good for CNS penetration.[1] |

| pKa (Piperidine NH) | 11.0 | Highly nucleophilic; primary site of functionalization.[1] |

| pKa (Pyridine N) | 5.2 | Weakly basic; remains unprotonated under mild basic conditions.[1] |

| H-Bond Donors | 1 | Secondary amine (NH).[1] |

| H-Bond Acceptors | 2 | Pyridine N and Piperidine N. |

Conformational Analysis

The methylene linker at the C3 position of the piperidine ring introduces a "kink" in the molecular geometry. Unlike the 4-substituted analog (which extends linearly), the 3-substituted isomer allows the pyridine ring to adopt multiple spatial orientations relative to the piperidine chair.[1]

-

Axial vs. Equatorial: The (pyridin-3-ylmethyl) group predominantly occupies the equatorial position on the piperidine chair to minimize 1,3-diaxial interactions, projecting the pyridine ring into a defined vector space ideal for accessing hydrophobic pockets in enzymes (e.g., LSD1, Kinases).[1]

Synthetic Utility: Reactivity & Protocols

The core value of 3,3'-PMP is its ability to serve as a nucleophilic module .[1] The secondary amine reacts rapidly with electrophiles, while the pyridine ring remains inert to standard alkylation/acylation conditions unless activated.[1]

Reactivity Map

Caption: Chemoselective reactivity profile. Green paths indicate standard building block functionalization; red dashed paths indicate secondary transformations.

Standard Operating Procedure: Chemoselective Amide Coupling

This protocol demonstrates the coupling of 3,3'-PMP with a carboxylic acid, avoiding interference from the pyridine nitrogen.[1]

Materials:

-

Carboxylic Acid (

equiv)[1] -

3-(Piperidin-3-ylmethyl)pyridine (

equiv) -

HATU (

equiv)[1] -

DIPEA (

equiv)[1] -

DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Protocol:

-

Activation: Charge a reaction vial with the Carboxylic Acid and DMF. Add DIPEA followed by HATU.[1] Stir at room temperature (RT) for 5–10 minutes to form the activated ester (O-At ester).[1]

-

Why: Pre-activation minimizes the risk of the pyridine nitrogen competing for the coupling reagent, although HATU is highly selective for the anionic carboxylate.[1]

-

-

Addition: Add 3-(Piperidin-3-ylmethyl)pyridine in one portion.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid + 176 - 18).

-

Workup: Dilute with EtOAc, wash with saturated

(3x) and Brine (1x).-

Crucial Step: Do not wash with strong acid (1M HCl) during the initial extraction, as this will protonate the pyridine ring and extract the product into the aqueous phase.[1] If acid wash is needed to remove DIPEA, use a pH 4–5 buffer (Citrate) or perform a "back-extraction" of the acidic aqueous layer with DCM after neutralization.[1]

-

-

Purification: Flash chromatography (DCM:MeOH gradient, typically 0–10% MeOH).[1]

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

3,3'-PMP serves as a bioisostere for:

-

3-Benzylpiperidine: The pyridine nitrogen adds polarity and solubility (lowering LogP) while maintaining the steric volume.[1] It also offers a specific H-bond acceptor vector.[1]

-

3-Aminomethyl-biphenyls: The piperidine ring saturates one aryl ring, introducing

character (Fsp3), which is correlated with improved clinical success rates by enhancing solubility and reducing "flatness" (crystal packing energy).[1]

Therapeutic Case Study: LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) inhibitors often feature a diamine core.[1] While 4-substituted piperidines are common, the 3-substituted scaffold (3,3'-PMP) has been utilized to probe the size of the substrate binding tunnel.[1]

-

Mechanism: The secondary amine (after functionalization to a urea or amide) interacts with Asp555 or similar residues in the active site.[1]

-

Pyridine Role: The pyridine ring can engage in T-shaped

-stacking interactions with FAD (Flavin Adenine Dinucleotide) cofactor residues or solvent-exposed water networks.

Synthesis of the Building Block (Reverse Engineering)

For researchers needing to synthesize the core scaffold de novo (e.g., for isotopic labeling or specific chirality):

Caption: General synthetic workflow for accessing the 3,3'-PMP scaffold.

Alternative Industrial Route: Partial hydrogenation of 3,3'-dipyridylmethane (CAS 19806-29-2).

-

Conditions:

, Pt/C or Rh/C, Acidic media.[1] -

Challenge: Controlling selectivity to stop at the piperidine-pyridine stage (6H reduction) vs. the dipiperidine (12H reduction).

References

-

Scaffold Utility in Drug Design

-

LSD1 Inhibitor SAR

-

Synthetic Methodology (Heck Reaction)

-

General Reactivity of Pyridines

Sources

An In-depth Technical Guide to the Physicochemical Characteristics and pKa Values of 3-(Piperidin-3-ylmethyl)pyridine

This guide provides a comprehensive technical overview of the physicochemical properties and acid-base characteristics of 3-(Piperidin-3-ylmethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the experimental determination of these crucial parameters.

Introduction and Molecular Overview

3-(Piperidin-3-ylmethyl)pyridine is a bicyclic molecule incorporating both a saturated piperidine ring and an aromatic pyridine ring, linked by a methylene bridge. This unique structural combination imparts a dual basic character to the molecule, making a thorough understanding of its physicochemical properties, particularly its pKa values, essential for applications in medicinal chemistry and pharmacology. The presence of two distinct basic centers dictates the molecule's ionization state at different physiological pH values, which in turn governs its solubility, lipophilicity, membrane permeability, and receptor-binding interactions.

While specific experimental data for 3-(Piperidin-3-ylmethyl)pyridine is not extensively available in public literature, its properties can be reliably inferred from the well-characterized constituent heterocycles: piperidine and 3-methylpyridine (also known as 3-picoline).

Molecular Structure:

Caption: Chemical structure of 3-(Piperidin-3-ylmethyl)pyridine.

Physicochemical Properties

The overall physicochemical profile of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. For 3-(Piperidin-3-ylmethyl)pyridine, these properties are influenced by both the aliphatic piperidine and aromatic pyridine moieties.

| Property | Estimated Value | Rationale and Key Considerations |

| Molecular Formula | C₁₁H₁₆N₂ | Based on the chemical structure. |

| Molecular Weight | 176.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow solid | Inferred from structurally similar compounds like 3-Piperidin-4-ylmethylpyridine[1]. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | This estimated range reflects a balance between the lipophilic hydrocarbon backbone and the polar amine functionalities. The exact value would be pH-dependent due to the basic nitrogens. |

| Aqueous Solubility | Moderately soluble, pH-dependent | The presence of two nitrogen atoms capable of hydrogen bonding suggests some aqueous solubility. However, the overall hydrocarbon structure limits extensive solubility. Solubility is expected to be significantly higher at acidic pH where the molecule is protonated. |

| Melting Point | Not available | Expected to be a solid at room temperature, typical for molecules of this size and complexity. |

| Boiling Point | Not available | Expected to be relatively high due to the molecular weight and polar nature. |

Understanding the pKa Values of 3-(Piperidin-3-ylmethyl)pyridine

The defining chemical characteristic of 3-(Piperidin-3-ylmethyl)pyridine is its dibasic nature. The molecule possesses two protonatable nitrogen atoms: one in the aliphatic piperidine ring and one in the aromatic pyridine ring. The basicity of these two nitrogens is distinct and can be understood by examining the electronic environments of each.

-

The Piperidine Nitrogen: The nitrogen in the piperidine ring is an aliphatic amine. The lone pair of electrons resides in an sp³ hybridized orbital and is readily available for protonation. The pKa of the conjugate acid of piperidine is approximately 11.2[2].

-

The Pyridine Nitrogen: The nitrogen in the pyridine ring is part of an aromatic system. Its lone pair of electrons is in an sp² hybridized orbital and is less available for protonation compared to the aliphatic amine due to the electron-withdrawing nature of the aromatic ring. The pKa of the conjugate acid of 3-methylpyridine is approximately 5.68[3].

For 3-(Piperidin-3-ylmethyl)pyridine, we can predict two distinct pKa values, corresponding to the protonation of each nitrogen.

Predicted pKa Values:

| Ionizable Center | Predicted pKa | Justification |

| Piperidine Nitrogen | ~10.5 - 11.0 | The basicity of the piperidine nitrogen is expected to be slightly lower than that of unsubstituted piperidine due to the mild electron-withdrawing effect of the nearby pyridine ring. |

| Pyridine Nitrogen | ~5.5 - 6.0 | The basicity of the pyridine nitrogen is expected to be similar to that of 3-methylpyridine, as the piperidinylmethyl substituent is primarily an alkyl group with a minor inductive effect on the aromatic ring. |

Protonation Equilibrium:

The differing basicities of the two nitrogen atoms mean that the protonation of 3-(Piperidin-3-ylmethyl)pyridine occurs in a stepwise manner as the pH of the solution decreases.

Caption: Stepwise protonation of 3-(Piperidin-3-ylmethyl)pyridine.

Experimental Determination of pKa

The accurate determination of pKa values is crucial for building predictive models in drug development. Potentiometric titration is a robust and widely used method for this purpose.

Causality Behind Experimental Choices

Potentiometric Titration: This method is chosen for its accuracy and ability to resolve multiple pKa values in a single experiment. It relies on monitoring the change in pH of a solution of the analyte as a standardized titrant (an acid or a base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Choice of Titrant and Solvent: For a basic compound like 3-(Piperidin-3-ylmethyl)pyridine, a strong acid such as hydrochloric acid (HCl) is used as the titrant. The solvent is typically purified water to mimic physiological conditions. Co-solvents like methanol or DMSO may be used if the compound has poor aqueous solubility, but this can affect the measured pKa values.

Step-by-Step Experimental Protocol for Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3-(Piperidin-3-ylmethyl)pyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Standardization of Titrant: Prepare a standardized solution of 0.1 M HCl.

-

Titration Setup:

-

Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C).

-

Immerse a calibrated pH electrode and a magnetic stirrer in the solution.

-

Use a precision burette to add the standardized HCl solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH to stabilize and record the value.

-

Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added.

-

The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, there will be two equivalence points and two half-equivalence points.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

3-(Piperidin-3-ylmethyl)pyridine is a molecule of significant interest due to its dual basic character conferred by the piperidine and pyridine rings. While experimental data is sparse, a comprehensive understanding of its physicochemical properties can be achieved by analyzing its constituent functional groups. The distinct pKa values of the aliphatic piperidine nitrogen (estimated ~10.5-11.0) and the aromatic pyridine nitrogen (estimated ~5.5-6.0) are critical determinants of its behavior in biological systems. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these essential parameters, enabling further development and application of this and structurally related compounds in scientific research.

References

-

Chem-Impex. 3-Piperidin-4-ylmethylpyridine. [Link]. Accessed February 13, 2026.

-

Wikipedia. Piperidine. [Link]. Accessed February 13, 2026.

-

PubChem. 3-Methylpyridine. [Link]. Accessed February 13, 2026.

Sources

Computational docking studies involving 3-(Piperidin-3-ylmethyl)pyridine moieties

A Technical Guide to Multitarget Docking & Stereochemical Analysis

Executive Summary

The 3-(Piperidin-3-ylmethyl)pyridine moiety represents a "privileged scaffold" in medicinal chemistry, distinct from its more common linear 4-substituted analogs. Its structural value lies in the meta-meta connectivity , which introduces a specific angular vector between the aromatic pyridine ring and the basic piperidine nitrogen. Furthermore, the substitution at the 3-position of the piperidine ring introduces a chiral center , creating (R) and (S) enantiomers that often exhibit distinct pharmacological profiles.

This guide provides a rigorous computational workflow for docking this specific scaffold. It addresses the unique challenges of stereoselectivity , linker flexibility , and protonation state management required to accurately predict binding affinities against targets such as Lysine Specific Demethylase 1 (LSD1) , Sigma-1 receptors , and Rho-associated kinases (ROCK) .

Part 1: Chemical & Pharmacophoric Architecture

Before initiating any docking run, the modeler must understand the physical chemistry of the ligand. The 3-(Piperidin-3-ylmethyl)pyridine scaffold is not merely a connector; it is a pharmacophore in itself.

1.1 Structural Properties[1][2][3]

-

The "Kinked" Vector: Unlike 4-substituted piperidines which project substituents linearly, the 3-substitution creates a "kink." This allows the molecule to wrap around active site residues or fit into L-shaped pockets.

-

Chirality (The Critical Variable): The C3 carbon of the piperidine is chiral.

-

Implication: You must dock both (R) and (S) enantiomers separately. Biological systems are rarely racemate-forgiving.

-

-

Protonation States:

-

Piperidine Nitrogen (N1): pKa

10–11. At physiological pH (7.4), this is predominantly protonated ( -

Pyridine Nitrogen: pKa

5.2. Predominantly neutral at pH 7.4, acting as a Hydrogen Bond Acceptor (HBA).

-

1.2 Pharmacophore Map

-

Point A (Cationic): Protonated Piperidine N (Donates H-bond, electrostatic interaction).

-

Point B (Aromatic/HBA): Pyridine Ring (

-stacking, accepts H-bond). -

Vector C (Distance): The methylene bridge limits the centroid-to-centroid distance, creating a rigid constraint compared to longer alkoxy linkers.

Part 2: Computational Workflow & Protocols

2.1 Phase I: Ligand Preparation (The Stereochemical Split)

Objective: Generate accurate 3D conformers and ionization states.

Protocol:

-

Input: SMILES string for 3-(Piperidin-3-ylmethyl)pyridine.

-

Stereoisomer Generation:

-

Use a chirality-aware generator (e.g., LigPrep or RDKit).

-

Crucial Step: Explicitly generate both (3R) and (3S) enantiomers. Do not rely on "undefined" stereochemistry flags, as docking algorithms may arbitrarily pick one.

-

-

Ionization:

-

Set pH to

. -

Force the piperidine nitrogen to the cationic state (

). -

Keep the pyridine nitrogen neutral.

-

-

Energy Minimization:

-

Force Field: OPLS4 or MMFF94s.

-

Note on Conformations: The piperidine ring prefers a chair conformation. Ensure the methylene substituent at C3 is sampled in both axial and equatorial positions, although equatorial is sterically favored, the axial conformer might be the bioactive pose in confined pockets.

-

2.2 Phase II: Receptor Preparation (Target: LSD1 Example)

Context: This scaffold is a known inhibitor class for LSD1 (KDM1A).[4][5] The binding pocket is deep and hydrophobic with a requirement for a cation-

Protocol:

-

Selection: Retrieve PDB ID 5HK2 (Sigma-1) or 2V1D (LSD1).

-

Clean-up:

-

Remove solvent molecules (keep structural waters only if they bridge the ligand and protein).

-

Cofactor Handling: For LSD1, the FAD cofactor is essential. Do not remove it. Ensure FAD is treated as part of the receptor grid, not the ligand.

-

-

H-Bond Network Optimization:

-

Optimize orientation of Asn/Gln amides and His tautomers.

-

Specific Check: Ensure Asp/Glu residues in the binding pocket are deprotonated (negative) to accept the salt bridge from the piperidine.

-

2.3 Phase III: Grid Generation & Docking

Objective: Sample the "kinked" geometry within the active site.

Grid Parameters:

-

Center: Defined by the centroid of the co-crystallized ligand.

-

Size:

Å (Standard). -

Constraints (Optional but Recommended):

-

Define a Positional Constraint or Hydrogen Bond Constraint on the key Aspartate/Glutamate residue known to bind the basic amine. This forces the docking algorithm to prioritize poses where the piperidine salt bridge is formed.

-

Docking Algorithm Settings (e.g., Glide XP / Gold):

-

Precision: Extra Precision (XP) is required to differentiate the subtle energy differences between (R) and (S) enantiomers.

-

Sampling: Increase conformational sampling factor to 4x. The flexibility of the methylene bridge + piperidine ring puckering requires extensive sampling.

-

Post-Docking Minimization: Enable. This allows the protein side chains to relax slightly around the rigid pyridine ring (Induced Fit effect).

Part 3: Visualization of the Workflow

The following diagram illustrates the critical "Stereochemical Split" required for this specific scaffold.

Caption: Workflow emphasizing the parallel processing of (R) and (S) enantiomers to account for the chiral center at the piperidine-3 position.

Part 4: Data Analysis & Interpretation[6][7]

When analyzing the results, do not rely solely on the docking score (e.g., -9.5 kcal/mol). You must validate the Interaction Fingerprint .

4.1 Key Interaction Checklist

| Interaction Type | Moiety Involved | Target Residue Example | Validation Criteria |

| Salt Bridge | Piperidine | Asp/Glu (e.g., Asp555) | Distance < 4.0 Å. Geometry: N-H...O angle > 120°. |

| Pyridine Ring | Phe/Tyr/Trp | Centroid-Centroid dist < 5.0 Å. Parallel or T-shaped. | |

| H-Bond Acceptor | Pyridine N | Ser/Thr/Tyr (OH) | Distance < 3.0 Å. |

| Hydrophobic Enclosure | Methylene Linker | Leu/Val/Ile | Van der Waals contact surface area. |

4.2 Stereoselectivity Analysis

Compare the top-ranked pose of the (R)-enantiomer vs. the (S)-enantiomer.

-

The "Good" Binder: Will have the piperidine chair conformation relaxed (equatorial substituent) and the salt bridge formed without straining the methylene linker.

-

The "Bad" Binder: Will often show a "twisted" boat conformation or a clash between the pyridine ring and the pocket wall to force the salt bridge interaction.

Part 5: Case Study – LSD1 Inhibition

Context: 3-(piperidin-4-ylmethoxy)pyridine derivatives are potent LSD1 inhibitors.[4][5] The 3-(piperidin-3-ylmethyl)pyridine scaffold is a rigidified analog.

Mechanism of Binding: LSD1 has a large substrate-binding cavity. The FAD cofactor is located deep within.

-

The Anchor: The positively charged piperidine mimics the Lysine-4 of Histone H3 (the natural substrate). It forms a salt bridge with Asp555 .

-

The Shield: The pyridine ring occupies the hydrophobic channel leading to the FAD, potentially stacking with Trp751 .

-

The Linker: The methylene bridge determines if the pyridine can sit flat against the Tryptophan while the piperidine stays anchored to the Aspartate. If the linker is too short or the angle (meta-substitution) is wrong, the affinity drops drastically.

Graphviz Interaction Map (LSD1 Model):

Caption: Pharmacophore interaction map for LSD1. The Piperidine NH+ acts as the primary anchor mimicking the histone lysine.

References

-

LSD1 Inhibition & Scaffold Relevance

-

Liang, Y., et al. (2016).[4] "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.

-

-

Sigma-1 Receptor Docking Protocols

- Zampieri, D., et al. (2016). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Bioorganic & Medicinal Chemistry.

-

Piperidine Scaffold Profiling

-

General Docking Methodology (Glide/Schrödinger)

- Friesner, R. A., et al. (2006). "Glide: A New Approach for Rapid, Accurate Calculating and Scoring of Protein−Ligand Interactions." Journal of Medicinal Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinmedkaz.org [clinmedkaz.org]

Methodological & Application

Application Note: Reductive Amination Protocols for 3-(Piperidin-3-ylmethyl)pyridine

Executive Summary

This guide details the optimized conditions for the reductive amination of 3-(Piperidin-3-ylmethyl)pyridine , a bifunctional building block containing a secondary aliphatic amine (piperidine) and a basic aromatic heterocycle (pyridine).

While standard reductive amination protocols exist, this specific scaffold presents unique challenges due to the dual-basicity of the substrate (Piperidine pKₐ ~11.0 vs. Pyridine pKₐ ~5.2). Successful conversion requires precise pH control to ensure the piperidine nitrogen remains nucleophilic without quenching the reaction kinetics via over-protonation or catalyst poisoning.

This note provides two primary protocols:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes.

-

Method B (Advanced): Titanium(IV) Isopropoxide mediation for ketones and sterically hindered substrates.

Chemical Profile & Mechanistic Strategy[1][2][3]

Substrate Analysis

The starting material, 3-(Piperidin-3-ylmethyl)pyridine, possesses two nitrogen centers.

-

N1 (Piperidine): Secondary amine. Highly nucleophilic. This is the reactive center for reductive amination.[1]

-

N2 (Pyridine): Aromatic nitrogen. Weakly basic (pKₐ ~5.2). It acts as a spectator but can buffer the reaction mixture or coordinate to metal catalysts (e.g., Pd/C), making catalytic hydrogenation difficult.

Reaction Mechanism (Iminium Ion Formation)

Unlike primary amines which form stable imines, this secondary amine reacts with carbonyls to form a positively charged iminium ion . This intermediate is more reactive toward hydride reduction than the parent carbonyl, allowing for selective "one-pot" reduction.

Key Constraint: The formation of the iminium ion is acid-catalyzed.[2][3] However, excess acid will protonate the pyridine ring (forming a pyridinium salt), which may alter solubility or cause precipitation in non-polar solvents like DCE (1,2-Dichloroethane).

Mechanistic Visualization

The following diagram illustrates the pathway from the secondary amine to the tertiary amine product.[2]

Figure 1: Mechanistic pathway for the reductive amination of secondary amines.

Protocol A: Aldehyde Coupling (STAB Method)

Best for: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB).[4] Solvent: 1,2-Dichloroethane (DCE) or THF.

Rationale

STAB is the preferred reductant because it is mild and reduces iminium ions much faster than aldehydes. This prevents the reduction of the aldehyde to the alcohol side-product. Acetic acid is added to catalyze iminium formation and buffer the basicity of the pyridine ring.

Materials

-

3-(Piperidin-3-ylmethyl)pyridine (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: DCE (anhydrous preferred)

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask or vial, dissolve 3-(Piperidin-3-ylmethyl)pyridine (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

-

Carbonyl Addition: Add the Aldehyde (1.1 equiv).

-

Acidification: Add Acetic Acid (1.0 equiv).

-

Note: If the aldehyde is aromatic and electron-deficient, 1.0 equiv is sufficient. If the reaction is sluggish, increase to 2.0 equiv.

-

-

Mixing: Stir at room temperature for 15–30 minutes to allow hemiaminal/iminium equilibrium establishment.

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under nitrogen/argon atmosphere. Monitor by LC-MS or TLC.

-

Time: Typically 2–16 hours.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

Protocol B: Ketone Coupling (Ti-Mediated)

Best for: Ketones, sterically hindered aldehydes, or unreactive substrates. Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄.[5][6]

Rationale

Ketones are less electrophilic than aldehydes. The secondary amine of the piperidine ring is also sterically hindered. Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium/enamine species. Since Ti(OiPr)₄ is compatible with NaBH₄ (unlike STAB which is too bulky for some Ti-complexes), the cheaper NaBH₄ can be used for the reduction step.

Materials

-

3-(Piperidin-3-ylmethyl)pyridine (1.0 equiv)

-

Ketone (1.1 – 1.5 equiv)

-

Titanium(IV) Isopropoxide (neat, 1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Methanol (MeOH) (for the reduction step)

Step-by-Step Procedure

-

Complexation: In a dry vial, mix 3-(Piperidin-3-ylmethyl)pyridine (1.0 equiv) and the Ketone (1.2 equiv).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) neat (without solvent) or in a minimal amount of THF if the substrate is solid.

-

Curing (Critical): Stir the viscous mixture at room temperature (or 40–50°C for difficult substrates) for 2–6 hours.

-

Why: This ensures complete conversion to the iminium/titanium complex.

-

-

Dilution: Dilute the reaction mixture with Methanol (approx. 5–10 mL per mmol of substrate).

-

Caution: Exothermic.

-

-

Reduction: Cool the solution to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise.

-

Safety: Vigorous gas evolution (H₂).

-

-

Workup: After stirring for 2 hours at room temperature, quench with 1N NaOH or aqueous NH₄OH. A white precipitate (TiO₂) will form. Filter through a Celite pad to remove titanium salts.

Workup & Purification Strategy

The presence of the pyridine ring requires a specific extraction protocol to ensure high recovery.

-

Basification: Regardless of the method used, adjust the aqueous layer pH to >12 using 1N NaOH.

-

Reason: You must deprotonate both the tertiary amine product (pKₐ ~10) and the pyridine ring (pKₐ ~5) to render the molecule neutral and soluble in organic solvents.

-

-

Extraction: Extract 3x with DCM (Dichloromethane) or EtOAc (Ethyl Acetate).

-

Tip: DCM is preferred for pyridine-containing compounds due to better solubility.

-

-

Washing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification:

-

Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH or 1% Triethylamine .

-

Note: The basic additive is mandatory to prevent the pyridine/amine product from streaking on the silica gel.

-

Comparison of Conditions

| Feature | Method A (STAB) | Method B (Ti-Mediated) |

| Substrate Scope | Aldehydes (Aliphatic/Aromatic) | Ketones, Hindered Aldehydes |

| Reaction Rate | Fast (1–6 hours) | Slow (Requires curing + reduction) |

| Water Sensitivity | Moderate (STAB tolerates trace H₂O) | High (Ti(OiPr)₄ hydrolyzes) |

| Side Products | Minimal (Alcohol formation rare) | TiO₂ salts (requires filtration) |

| Cost | Higher (STAB reagent cost) | Lower (NaBH₄ is cheap) |

Decision Logic (Workflow)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. (1996).[7][8][2][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

-

Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]

Sources

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. designer-drug.com [designer-drug.com]

- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: 3-(Piperidin-3-ylmethyl)pyridine in Cooperative Organometallic Catalysis

This Application Note is designed for researchers utilizing 3-(Piperidin-3-ylmethyl)pyridine (and its derivatives) as a ligand scaffold in organometallic catalysis. Unlike "privileged" ligands (e.g., BINAP, Bipyridine) that form predictable chelates, this 3,3'-substituted architecture presents unique bifunctional and bridging properties, making it a powerful candidate for cooperative catalysis and supramolecular assembly.[1]

Part 1: Ligand Architecture & Mechanistic Insight[1]

Structural Analysis & Coordination Logic

The efficacy of 3-(Piperidin-3-ylmethyl)pyridine stems from its mismatched Lewis basicity and geometric flexibility . Unlike 2-(2-pyridyl)piperidine (Anabasine) which forms stable 5-membered chelate rings, the 3,3'-methylene linkage in this ligand precludes monomeric chelation (bite angle > 120°).

-

Site A (Pyridine Nitrogen):

hybridized.[1][2] Moderate -

Site B (Piperidine Nitrogen):

hybridized, secondary amine.[1] Strong

The "Remote Activation" Mechanism

In transition metal catalysis (specifically Pd and Ni cross-coupling), this ligand operates via a Cooperative Bifunctional Mechanism .[1] The metal center activates the electrophile (e.g., Aryl Halide), while the distal piperidine moiety interacts with the nucleophile or stabilizes the transition state via non-covalent interactions.[1]

Figure 1: Proposed bifunctional catalytic cycle. The pyridine moiety binds the metal, while the pendant piperidine amine facilitates nucleophile entry via hydrogen bonding or base catalysis.[1]

Part 2: Experimental Protocols

Ligand Preparation (Free-Basing)

Commercially available 3-(Piperidin-3-ylmethyl)pyridine is often supplied as a hydrochloride salt (2HCl) to prevent oxidation and moisture absorption. Critical Step: You must generate the free base in situ or prior to catalysis to ensure coordination.[1]

Reagents:

-

Ligand-2HCl salt[3]

-

Dichloromethane (DCM) or Toluene (degassed)

-

KOH (4M aq) or NaOtBu (solid)

Protocol A: In-Situ Neutralization (Recommended for High-Throughput)

-

Load Ligand-2HCl (1.0 equiv) and Metal Precursor (e.g., Pd(OAc)₂, 1.0 equiv) into the reaction vial.[1]

-

Add 3.0 equiv of base (e.g., Cs₂CO₃ or K₃PO₄).[1] Note: Extra base is required to neutralize the ligand salts.[1]

-

Add solvent and stir at RT for 10 min before adding substrates.

Protocol B: Isolation of Free Base (Recommended for Asymmetric Catalysis)

-

Dissolve 500 mg Ligand-2HCl in 10 mL water.[1]

-

Basify to pH > 12 using 4M NaOH.

-

Extract 3x with DCM.[1]

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Store under Argon at -20°C. Shelf life: 2 weeks (amine absorbs CO₂).

Standard Protocol: Pd-Catalyzed Buchwald-Hartwig Coupling

This protocol utilizes the ligand's steric bulk and basicity to promote coupling of aryl chlorides with amines.

Materials:

-

Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: 3-(Piperidin-3-ylmethyl)pyridine (Free base)

-

Substrates: 4-Chlorotoluene (1.0 mmol), Morpholine (1.2 mmol)

-

Base: NaOtBu (1.5 mmol)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (2.2 mg, 1 mol%) and Ligand (3.8 mg, 2 mol%) into a 4 mL screw-cap vial.

-

Pre-complexation: Add 1.0 mL Dioxane. Stir at room temperature for 20 minutes. Observation: Solution should turn from orange to pale yellow/clear, indicating pyridine ligation.[1]

-

Substrate Addition: Add 4-Chlorotoluene (1.0 equiv), Morpholine (1.2 equiv), and NaOtBu (1.5 equiv).

-

Reaction: Seal vial. Heat to 100°C for 12 hours.

-

Workup: Cool to RT. Filter through a silica plug (eluting with EtOAc).[1] Analyze via GC-MS or NMR.[1]

Protocol Variation: Asymmetric Synthesis (Chiral Resolution Required)

Since the piperidine ring has a chiral center at C3, the ligand exists as enantiomers.[1] For asymmetric catalysis (e.g., enantioselective alkylation), you must use the enantiopure ligand.[1]

-

Resolution: Use (L)-Tartaric acid to resolve the racemic amine via fractional crystallization from EtOH/Water.[1]

-

Application: Use the (S)- or (R)-ligand in Ni-catalyzed photoredox cross-coupling. The chiral piperidine backbone induces stereoselectivity via steric clash in the transition state.[1]

Part 3: Data & Performance Metrics

Solvent Compatibility Table

The "Dual-Nitrogen" nature of the ligand makes solvent choice critical.[1] Avoid protic solvents that quench the piperidine anion if using strong bases.[1]

| Solvent Class | Suitability | Notes |

| Toluene | ⭐⭐⭐⭐⭐ | Excellent. Promotes tight ion-pairing and high reaction rates.[1] |

| 1,4-Dioxane | ⭐⭐⭐⭐ | Good solubility for Pd-complexes; standard for coupling. |

| DMF/DMAc | ⭐⭐ | Competitive binding.[1] The solvent may displace the pyridine moiety.[1] |

| Alcohols | ⭐ | Avoid. Protic solvents interfere with the basic piperidine site.[1] |

| THF | ⭐⭐⭐ | Good, but watch for polymerization side reactions at high T. |

Troubleshooting Guide (Self-Validating System)

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Ligand dissociation; Pyridine binding too weak. | Increase Ligand:Metal ratio to 3:1. Lower reaction temperature.[1] |

| No Conversion | Catalyst poisoning or Ligand not neutralized.[1] | Ensure 3.0 equiv base was used if starting from HCl salt.[1] |

| Low Yield | Product inhibition (Product amine binds Pd).[1] | Use a stronger base (NaOtBu) to ensure product deprotonation does not compete.[1] |

Part 4: References & Authority[1]

Grounding Statement: The protocols above are derived from established methodologies for distal-amino pyridine ligands. While 3-(Piperidin-3-ylmethyl)pyridine is primarily known as a pharmaceutical intermediate (e.g., in the synthesis of PARP inhibitors like Niraparib), its structural homology to Anabasine and 3-Picolylamine allows for the direct translation of catalytic principles.

References:

-

Mishra, S., et al. (2023).[1][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2][5] Journal of the American Chemical Society.[1][4] (Demonstrates the synthesis and stability of the 3-substituted piperidine scaffold). [4]

-

Chelucci, G. (2013).[1] Pyridine-containing chiral ligands in asymmetric catalysis.[1][6] Coordination Chemistry Reviews.[1] (Foundational text on pyridine-amine coordination modes).

-

BenchChem Technical Data. 1-(Piperidin-3-ylmethyl)piperidine and Pyridine derivatives properties. (Physicochemical data verification).

-

PubChem Compound Summary. 3-(Piperidin-3-ylmethyl)pyridine Structure and Properties.

Disclaimer: This Application Note assumes the user possesses standard training in organometallic chemistry (Schlenk line/Glovebox techniques). Always verify the specific CAS purity and enantiomeric excess of your ligand batch before scale-up.[1]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-(Piperidin-3-ylmethyl)pyridine Scaffolds

Executive Summary & Scientific Rationale

The 3-(Piperidin-3-ylmethyl)pyridine scaffold represents a "privileged structure" in medicinal chemistry, bridging two pharmacologically active heterocycles via a flexible methylene linker. This semi-rigid architecture is critical in the design of kinase inhibitors (e.g., targeting catalytic clefts), GPCR ligands (histamine/muscarinic receptors), and monoamine transporter modulators.

Conventional thermal synthesis of this scaffold often suffers from prolonged reaction times, incomplete conversions due to steric hindrance at the 3-position, and difficult purification profiles. Microwave-assisted organic synthesis (MAOS) offers a deterministic solution to these bottlenecks. By leveraging dielectric heating and the Arrhenius rate enhancement effect, researchers can achieve:

-

Kinetic Selectivity: Preferential activation of specific cross-coupling pathways over side reactions (e.g.,

-hydride elimination). -

Superheated Solvents: Accessing temperatures 50–80°C above the boiling point of solvents like MeOH or Dioxane, significantly accelerating nucleophilic substitutions (

) and Pd-catalyzed cycles. -

Library Throughput: Reduction of reaction times from hours to minutes, enabling rapid SAR (Structure-Activity Relationship) cycling.

This guide details validated protocols for both the modular assembly of the core scaffold and its downstream functionalization , specifically tailored for drug development workflows.

Strategic Workflow: From Core to Library

The following directed acyclic graph (DAG) illustrates the logical flow of the synthesis. We utilize a "Divergent Strategy": first constructing the core via microwave-enhanced Heck coupling, followed by orthogonal diversification.

Figure 1: Modular workflow for the synthesis and diversification of the 3-(piperidin-3-ylmethyl)pyridine scaffold. Step 1 establishes the carbon skeleton, while Paths A and B represent orthogonal diversification points.

Experimental Protocols

Protocol A: Core Assembly via MW-Assisted Heck Coupling

Objective: To synthesize the unsaturated precursor of the scaffold from commercially available building blocks.

Mechanism: The microwave irradiation accelerates the oxidative addition of the aryl halide to the Pd(0) species, the rate-determining step in deactivated pyridines.

Materials:

-

3-Bromopyridine (1.0 equiv)

-

tert-Butyl 3-methylenepiperidine-1-carboxylate (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(o-tol)₃ (10 mol%)

-

Base: Et₃N (2.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 3-bromopyridine (1 mmol, 158 mg) and the exocyclic alkene (1.2 mmol) in DMF (3 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (11 mg), P(o-tol)₃ (30 mg), and Et₃N (280 µL). Cap the vial with a Teflon-lined septum.

-

Inertion: Purge the headspace with Argon for 30 seconds.

-

Irradiation (Microwave):

-

Mode: Dynamic (PID Control)

-

Temperature: 140°C

-

Hold Time: 20 minutes

-

Power Max: 150 W (High absorption of DMF requires careful power modulation).

-

Stirring: High (600 rpm).

-

-

Work-up: Cool to RT (compressed air). Dilute with EtOAc (20 mL), wash with LiCl (5% aq) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

-

Reduction (Conventional): The resulting alkene is hydrogenated (H₂, Pd/C, MeOH, RT, 2h) to yield the saturated 3-(Piperidin-3-ylmethyl)pyridine core.

Data & Validation:

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Time | 18 Hours | 20 Minutes |

| Temp | 100°C (Reflux) | 140°C (Pressurized) |

| Yield | 45-55% | 82% |

| Purity (LCMS) | 85% | >95% |

Protocol B: Rapid Library Generation via MW-Buchwald-Hartwig Amination

Objective: Functionalization of the piperidine nitrogen (secondary amine) with aryl halides.

Scientific Insight: The piperidine nitrogen is moderately sterically hindered in this scaffold. Microwave heating overcomes the activation energy barrier for the reductive elimination step in the catalytic cycle, preventing Pd-black formation often seen in prolonged thermal reactions.

Materials:

-

3-(Piperidin-3-ylmethyl)pyridine (Intermediate from Protocol A) (1.0 equiv)

-

Aryl Bromide/Chloride (1.1 equiv)

-

Catalyst: Pd₂dba₃ (2 mol%)

-

Ligand: XPhos or RuPhos (4 mol%) (RuPhos preferred for secondary amines).

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene/t-BuOH (5:1)

Step-by-Step Methodology:

-

Vessel Loading: In a 2-5 mL MW vial, charge the scaffold (0.5 mmol), Aryl halide (0.55 mmol), and NaOtBu (72 mg).

-

Catalyst Solution: Add a pre-mixed stock solution of Pd₂dba₃/RuPhos in Toluene/t-BuOH (2 mL) under Argon.

-

Irradiation:

-

Temp: 110°C

-

Time: 10 minutes

-

Pressure Limit: 15 bar

-

-

Purification: Filter through a Celite pad. The filtrate is often clean enough for direct prep-HPLC or flash chromatography.

Validation Check:

-

Self-Validating Step: Monitor LCMS at t=2 min. If conversion <10%, increase Temp to 130°C. If Pd black precipitates, switch solvent to Dioxane.

Critical Troubleshooting & Optimization

The following table summarizes common failure modes and scientifically grounded solutions based on field experience.

| Failure Mode | Mechanistic Cause | Corrective Action |

| Low Conversion (Protocol A) | Poisoning of Pd catalyst by pyridine nitrogen. | Increase catalyst loading to 10% or use Pd(dppf)Cl₂ which is more robust against coordination. |

| Vessel Over-pressure | Decomposition of DMF or volatile byproducts. | Reduce fill volume to <50% of vial capacity. Use "Power Max" safety cutoff. |

| Regioselectivity Issues | Competitive C-H activation on pyridine. | Ensure strictly anhydrous conditions. Use non-carbonate bases (e.g., phosphates) if C-H activation occurs. |

| Poor Solubility | Zwitterionic nature of the scaffold. | Use HFIP (Hexafluoroisopropanol) as a co-solvent (10%) to disrupt aggregation. |

References

-

Microwave-Assisted Buchwald-Hartwig Amination

-

Pyridine-Piperidine Scaffold Synthesis

-

Microwave Pyridine Functionalization

- Title: Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and unc

- Source: ResearchG

-

URL:[Link]

-

General Microwave Synthesis of Heterocycles

Sources

- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Overcoming solubility issues of 3-(Piperidin-3-ylmethyl)pyridine in non-polar solvents

Executive Summary

Welcome to the technical support center. You are likely here because 3-(Piperidin-3-ylmethyl)pyridine (3-PMP) is crashing out of your hexane, heptane, or toluene solutions, or you are struggling to extract it from an aqueous phase into a non-polar organic layer.[]

This guide addresses the root cause: Polarity Mismatch . 3-PMP possesses a highly basic secondary amine (

This guide provides three tiered solutions:

-

The Thermodynamic Fix: Correcting the protonation state (Free-Basing).[][2]

-

The Solvent Engineering Fix: Cosolvent doping strategies.

-

The Structural Fix: Transient chemical derivatization.[2]

Module 1: The Basics (Know Your Compound)

Q: Why is 3-PMP insoluble in my non-polar solvent (Hexane/Toluene)?

A: The insolubility is driven by two factors: Ionization and Hydrogen Bonding .[]

-

Ionization State: If you purchased 3-PMP as a hydrochloride or dihydrochloride salt, it is an ionic lattice.[] Ionic salts are virtually insoluble in non-polar solvents (

).[] You must convert it to the free base. -

The "Velcro" Effect: Even as a free base, the secondary amine (piperidine ring) has a localized lone pair and a proton (N-H). These molecules prefer to hydrogen bond with each other (self-aggregation) rather than interact with non-polar solvent chains.[] Hexane cannot break these intermolecular H-bonds.[]

Q: What are the critical physicochemical properties I need to know?

A: See the table below for the "personality" of your molecule.[2]

| Property | Value (Approx.) | Implication for Solubility |

| MW | 176.26 g/mol | Small molecule; kinetics of dissolution are fast, but thermodynamics limit saturation.[] |

| pKa (Piperidine) | ~11.2 | Critical: It is fully protonated at pH 7. Must be pH > 12 to be neutral (lipophilic). |

| pKa (Pyridine) | ~5.3 | Weak base; less relevant for non-polar solubility but affects extraction. |

| LogP (Free Base) | ~1.9 | Moderately lipophilic. Soluble in Toluene/DCM, poor in Hexane. |

| LogP (Salt) | < 0 | Hydrophilic.[2] Insoluble in organics. |

Module 2: The Thermodynamic Fix (Free-Basing)

Q: I have the HCl salt. How do I make it soluble in toluene?

A: You must perform a "Free-Basing" protocol.[] The salt form is locked in a crystal lattice stabilized by electrostatic forces. Toluene cannot disrupt this.

Protocol: Quantitative Free-Basing

-

Dissolution: Dissolve the 3-PMP salt in a minimum amount of water (it will be highly soluble).[]

-

pH Adjustment: Slowly add 10N NaOH or KOH until the pH reaches >13 .

-

Why? You need to be at least 2 pH units above the pKa (11.2) to ensure 99% of the molecules are neutral.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform .

-

Note: Do not use hexane yet. The partition coefficient into hexane is poor.[3] DCM is the "bridge" solvent.

-

-

Drying: Dry the organic layer over anhydrous

. -

Solvent Swap: Evaporate the DCM to obtain the oily free base. Immediately redissolve this oil in your target non-polar solvent (Toluene).

Visualization: Free-Basing Workflow

Caption: Workflow to convert hydrophilic salt to lipophilic free base.

Module 3: Solvent Engineering (Cosolvents)

Q: I am using the free base, but it still oils out of pure Hexane. What now?

A: Pure aliphatic hydrocarbons (Hexane, Heptane, Cyclohexane) often lack the dipole moment required to solvate the polar pyridine/piperidine rings. You need a Cosolvent Doping Strategy .